molecular formula C11H14O2 B2473942 [3-(Oxolan-3-yl)phenyl]methanol CAS No. 1784873-09-1

[3-(Oxolan-3-yl)phenyl]methanol

Cat. No.: B2473942
CAS No.: 1784873-09-1
M. Wt: 178.231
InChI Key: MDRNIJCAIVQCLA-UHFFFAOYSA-N
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Description

[3-(Oxolan-3-yl)phenyl]methanol, with the molecular formula C11H14O2, is a chemical compound that features a benzyl alcohol group linked to a tetrahydrofuran (oxolane) ring . This structure combines an aromatic system with a heterocyclic ether, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is registered under PubChem CID 84656521, where its basic structural information, including SMILES notation (C1COCC1C2=CC=CC(=C2)CO) and standard InChI identifiers, can be referenced . As a building block, it can be utilized in the exploration of structure-activity relationships, particularly in the design and synthesis of novel molecules with potential biological activity. The presence of both alcohol and ether functional groups provides handles for further chemical modification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(oxolan-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-3,6,11-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRNIJCAIVQCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784873-09-1
Record name [3-(oxolan-3-yl)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method involves the reaction of with a Grignard reagent such as . The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.

    Reduction of Ketones: Another method involves the reduction of using reducing agents like or . This reaction is usually performed in a solvent like ethanol or tetrahydrofuran at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of [3-(Oxolan-3-yl)phenyl]methanol often involves optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and automated systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Oxolan-3-yl)phenyl]methanol can undergo oxidation to form . Common oxidizing agents include and .

    Reduction: The compound can be reduced to using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like to form .

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: 3-(oxolan-3-yl)benzaldehyde.

    Reduction: 3-(oxolan-3-yl)phenylmethane.

    Substitution: 3-(oxolan-3-yl)phenyl chloride.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel heterocyclic compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a building block for pharmaceutical compounds, particularly those targeting neurological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [3-(Oxolan-3-yl)phenyl]methanol largely depends on its functionalization. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its aromatic ring allows for π-π interactions, which can be significant in biological systems. The oxolane ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Comparison with Similar Compounds

[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1342544-21-1)

  • Structure : Incorporates a triazole ring fused to the oxolane moiety.
  • Molecular Formula : C₇H₁₁N₃O₂.
  • Molecular Weight : 169.18 g/mol.
  • This compound is marketed as a "versatile small molecule scaffold" for drug discovery, unlike the phenyl-focused structure of this compound .

[3-(3-Chlorophenyl)oxetan-3-yl]methanol (CAS: 1432492-63-1)

  • Structure : Substitutes oxolane with an oxetane (3-membered ring) and adds a 3-chlorophenyl group.
  • Molecular Formula : C₁₀H₁₁ClO₂.
  • Molecular Weight : 198.65 g/mol.
  • The chlorine atom enhances electronegativity, influencing solubility and intermolecular interactions .

3-(3-Chlorophenyl)oxiran-2-ylmethanol (CAS: 125617-30-3)

  • Structure : Features an epoxide (oxirane) ring instead of oxolane.
  • Molecular Formula : C₉H₉ClO₂.
  • Molecular Weight : 184.62 g/mol.
  • Key Differences : The strained epoxide ring makes this compound highly reactive in ring-opening reactions, useful in polymer chemistry. The absence of a hydroxymethyl group on the phenyl ring reduces its utility in alcohol-specific derivatizations .

Functional Group Variations

[3-(Methylamino)oxolan-3-yl]methanol (CAS: 1339578-61-8)

  • Structure: Replaces the phenyl group with a methylamino (-NHCH₃) substituent on the oxolane.
  • Molecular Formula: C₆H₁₃NO₂.
  • Molecular Weight : 131.17 g/mol.
  • Key Differences: The amino group introduces basicity, altering solubility in acidic environments. This compound is tailored for applications requiring amine-mediated catalysis or chelation .

(3-Methoxyphenyl)methanol (CAS: 230-200-5)

  • Structure : Simplifies the structure with a methoxy (-OCH₃) group on the phenyl ring instead of oxolane.
  • Molecular Formula : C₈H₁₀O₂.
  • Molecular Weight : 138.16 g/mol.
  • Key Differences : Lacks the heterocyclic oxolane ring, reducing steric hindrance and ring-specific interactions. Widely used in fragrance and flavor industries due to its simpler aromatic profile .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₁H₁₄O₂ 178.23 Phenyl, oxolane, -CH₂OH Pharmaceutical intermediates -
[1-(Oxolan-3-yl)-1H-triazol-4-yl]methanol C₇H₁₁N₃O₂ 169.18 Triazole, oxolane, -CH₂OH Drug discovery scaffolds
[3-(3-Chlorophenyl)oxetan-3-yl]methanol C₁₀H₁₁ClO₂ 198.65 Oxetane, 3-chlorophenyl, -CH₂OH Reactive intermediates
(3-Methoxyphenyl)methanol C₈H₁₀O₂ 138.16 3-methoxyphenyl, -CH₂OH Fragrance, flavor synthesis
[3-(Methylamino)oxolan-3-yl]methanol C₆H₁₃NO₂ 131.17 Methylamino, oxolane, -CH₂OH Catalysis, chelation

Key Research Findings

  • Reactivity : Compounds with oxolane/oxetane rings exhibit enhanced stability compared to oxirane derivatives, which are prone to ring-opening reactions .
  • Biological Relevance : The triazole-containing analogue (CAS: 1342544-21-1) shows promise in medicinal chemistry due to its hydrogen-bonding capacity, a feature absent in the phenyl-focused parent compound .
  • Industrial Use: Simpler analogues like (3-Methoxyphenyl)methanol are preferred in non-pharmaceutical applications (e.g., fragrances) due to lower synthesis complexity .

Biological Activity

[3-(Oxolan-3-yl)phenyl]methanol, also known as 1784873-09-1, is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its antimicrobial and antiproliferative properties, supported by case studies and research findings.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 1784873-09-1
  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol

Structural Formula

The structure of this compound can be depicted as follows:

C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity, leading to cell death at varying concentrations.

Table 2: Antiproliferative Activity

Cell LineIC50 (µg/mL)
HeLa150
A549200

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of various phenolic compounds, including this compound. The researchers conducted disk diffusion assays and found that this compound significantly inhibited the growth of resistant bacterial strains, highlighting its potential as a natural antimicrobial agent.

Study on Cancer Cell Lines

Another research effort focused on the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to apoptosis in HeLa cells, with mechanisms involving the activation of caspase pathways. This study provides a basis for exploring its use in cancer treatment protocols.

Q & A

Q. What are the standard synthetic routes for preparing [3-(Oxolan-3-yl)phenyl]methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions. One approach involves Suzuki-Miyaura coupling, where a boronic ester derivative (e.g., 3-(Hydroxymethyl)phenylboronic acid pinacol ester) reacts with an oxolane-containing electrophile under palladium catalysis . Another method employs nucleophilic substitution, as seen in the synthesis of related oxetane derivatives (e.g., using oxolan-3-ol and tosylating agents in anhydrous tetrahydrofuran) . Yield optimization requires precise control of reaction parameters:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄ for Suzuki coupling.
  • Temperature : 60–80°C for 12–24 hours.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    LC/MS and NMR (¹H/¹³C) are critical for tracking reaction progress and purity assessment .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR reveals splitting patterns from the oxolane ring (δ 3.5–4.5 ppm) and the benzylic alcohol (δ 4.6–5.0 ppm). ¹³C NMR confirms the oxolane carbons (δ 70–80 ppm) and aromatic backbone .
  • Mass Spectrometry : High-resolution LC/MS (e.g., SMD-FA05-3 method) provides molecular ion [M+H]⁺ peaks and fragmentation patterns .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps, to guide reactivity studies .

Q. What are the common side reactions during functionalization of this compound, and how can they be mitigated?

Methodological Answer: Side reactions include:

  • Oxidation of the benzylic alcohol : Minimized by using inert atmospheres (N₂/Ar) and avoiding strong oxidants like CrO₃.
  • Ring-opening of oxolane : Acidic conditions may hydrolyze the oxolane; neutral pH and low temperatures (0–5°C) are recommended .
  • Unwanted substitutions : Steric hindrance from the oxolane ring can lead to para-selectivity in electrophilic aromatic substitution. Use directing groups (e.g., boronic esters) to enhance ortho/meta control .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Methodological Answer: Enantioselective synthesis often leverages chiral catalysts or biocatalysts:

  • Biocatalytic Reduction : Recombinant E. coli expressing alcohol dehydrogenases (ADHs) can reduce prochiral ketones to alcohols with >99% enantiomeric excess (ee) in aqueous-NADES (Natural Deep Eutectic Solvent) systems .
  • Chiral Auxiliaries : Temporary incorporation of oxazolidinones or Evans auxiliaries ensures stereochemical control during oxolane ring formation .
  • Asymmetric Catalysis : Ru-BINAP complexes catalyze transfer hydrogenation of ketone intermediates .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). The oxolane ring’s conformation influences binding pocket compatibility .
  • QSAR Studies : Regression models correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) against enzymes like CYP450 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between the benzylic OH and Asp189 in thrombin) .

Q. What experimental evidence supports the role of the oxolane ring in modulating drug-likeness and metabolic stability?

Methodological Answer:

  • Lipophilicity : LogP values (experimental: ~2.1) indicate balanced solubility/permeability, validated via shake-flask HPLC .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show reduced CYP3A4-mediated oxidation compared to non-oxolane analogs, attributed to steric shielding of the alcohol group .
  • Plasma Protein Binding : SPR (Surface Plasmon Resonance) reveals moderate binding (~75%) to albumin, minimizing rapid clearance .

Q. How do structural modifications (e.g., halogenation or heterocycle fusion) alter the reactivity of this compound?

Methodological Answer:

  • Halogenation : Introducing Cl or F at the phenyl para-position enhances electrophilicity, facilitating SNAr reactions (e.g., with amines at 80°C in DMSO) .
  • Heterocycle Fusion : Replacing oxolane with thiazole (as in [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol) increases π-stacking potential but reduces metabolic stability .
  • Boronates : Pinacol boronate esters enable Pd-mediated cross-couplings for biaryl synthesis .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Methodological Answer:

  • Purification : Column chromatography is impractical at scale; switch to crystallization (e.g., using heptane/EtOAC) or continuous-flow systems .
  • Catalyst Recovery : Immobilized Pd on mesoporous silica improves recyclability (≥5 cycles with <5% yield drop) .
  • Byproduct Management : Liquid-liquid extraction removes residual boronic acids or tosylates .

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